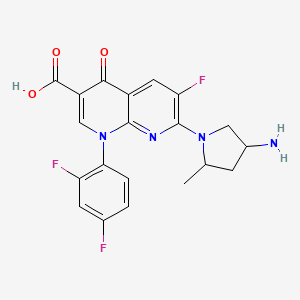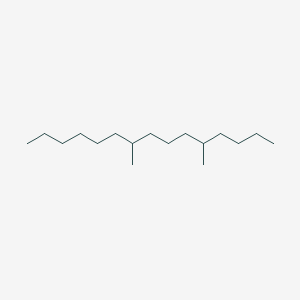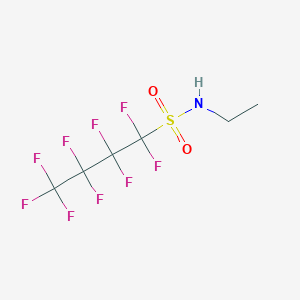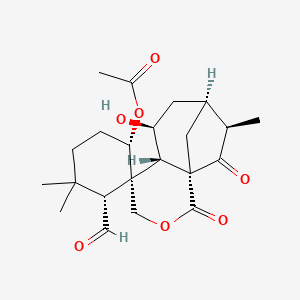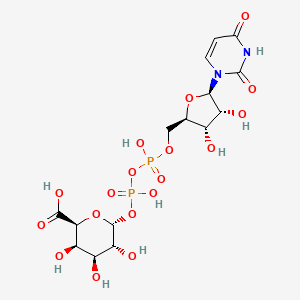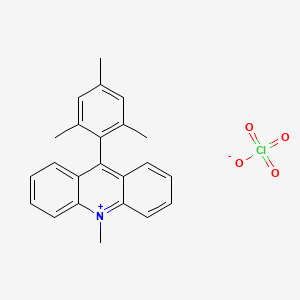
9-甲基间苯基-10-甲基吖啶鎓高氯酸盐
描述
9-Mesityl-10-methylacridinium perchlorate (MMP) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is an oxidizing agent, which means it is capable of transferring electrons from one molecule to another. MMP is used in a variety of scientific research applications, including organic synthesis and biochemistry.
科学研究应用
有机合成中的光催化剂
9-甲基间苯基-10-甲基吖啶鎓高氯酸盐用作新型无金属供体-受体 (D–A) 光催化剂 . 它在可见光诱导的四氢苯并[b]吡喃骨架合成中特别有用,该合成通过单电子转移 (SET) 途径进行 .
绿色自由基合成方法
该化合物用于绿色自由基合成方法,用于生产四氢苯并[b]吡喃骨架 . 该创新技术旨在实现环境可持续性 .
Knoevenagel-Michael 环缩合反应
该化合物用于 Knoevenagel-Michael 环缩合反应,该反应涉及丙二腈、二甲酮和醛 . 该反应是上述绿色自由基合成方法的一部分 .
节能环保
9-甲基间苯基-10-甲基吖啶鎓高氯酸盐以其快速便捷的适用性、高产率、低能耗和良好的环保性而闻名 . 这使其成为各种化学反应的首选 .
环境和化学成分的调查
该化合物有助于调查环境和化学成分随时间的变化 . 这在监测和理解环境变化中特别有用 .
反马氏加胺化和加醚化反应
9-甲基间苯基-10-甲基吖啶鎓高氯酸盐用作反马氏加胺化和加醚化反应的催化剂 . 这在有机合成中特别有用 .
苄醇的二硫缩醛化或硫醚化
该化合物用作苄醇二硫缩醛化或硫醚化的可见光光催化剂 . 该反应使用空气中的二氧化氧作为最终氧化剂 .
工业应用
在克级水平上实现环化证实了其作为工业应用可行解决方案的可行性 . 这表明 9-甲基间苯基-10-甲基吖啶鎓高氯酸盐在大型工业应用中的潜力 .
作用机制
Target of Action
The primary target of 9-Mesityl-10-methylacridinium Perchlorate is the Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and dimedone . This compound acts as a photocatalyst in this reaction .
Mode of Action
9-Mesityl-10-methylacridinium Perchlorate operates as a metal-free donor–acceptor (D–A) photocatalyst . It is involved in a single-electron transfer (SET) pathway . The compound is excited by visible light, and it then transfers an electron to the target molecules, initiating the reaction .
Biochemical Pathways
The compound affects the Knoevenagel–Michael cyclocondensation reaction pathway . This reaction leads to the production of tetrahydrobenzo[b]pyran scaffolds . The single-electron transfer (SET) mechanism is key to this process .
Result of Action
The action of 9-Mesityl-10-methylacridinium Perchlorate results in the production of tetrahydrobenzo[b]pyran scaffolds . These scaffolds are produced through a green radical synthetic approach, which is designed to achieve environmental sustainability .
Action Environment
The compound is used in an aqueous ethanol solution under an air atmosphere at room temperature . It is stimulated with blue LED illumination, serving as a renewable energy source . The compound is recognized for its high efficiency in yielding products, low energy consumption, and commendable eco-friendliness . Its action can be influenced by the specific environmental conditions, such as the intensity of the light source and the composition of the reaction medium .
安全和危害
未来方向
生化分析
Biochemical Properties
9-Mesityl-10-methylacridinium Perchlorate plays a crucial role in biochemical reactions as a photocatalyst. It interacts with various biomolecules, including enzymes and proteins, to mediate oxidation and reduction processes. For instance, it has been used in the anti-Markovnikov hydroamination of alkenes and hydroetherification reactions . The compound’s interaction with molecular oxygen leads to the formation of singlet oxygen, which is a key intermediate in many biochemical processes .
Cellular Effects
The effects of 9-Mesityl-10-methylacridinium Perchlorate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive oxygen species (ROS) under light irradiation can lead to oxidative stress, affecting various cellular components and pathways . This can result in changes in gene expression and metabolic flux, ultimately impacting cell viability and function.
Molecular Mechanism
At the molecular level, 9-Mesityl-10-methylacridinium Perchlorate exerts its effects through photoinduced electron transfer and singlet oxygen generation. Upon light irradiation, the compound undergoes excitation, leading to the formation of an electron-transfer state. This state can interact with electron-rich molecules, facilitating oxidation reactions . Additionally, the compound can generate singlet oxygen, which can react with various biomolecules, leading to oxidative modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Mesityl-10-methylacridinium Perchlorate can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and the presence of other reactive species. Long-term studies have shown that the compound can maintain its photocatalytic activity over extended periods, although some degradation may occur . The temporal effects on cellular function include sustained oxidative stress and potential long-term changes in gene expression and metabolism .
Dosage Effects in Animal Models
The effects of 9-Mesityl-10-methylacridinium Perchlorate vary with different dosages in animal models. At low doses, the compound can effectively mediate photoredox reactions without causing significant toxicity. At high doses, the generation of ROS can lead to oxidative damage and adverse effects on tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired photocatalytic activity without inducing toxicity .
Metabolic Pathways
9-Mesityl-10-methylacridinium Perchlorate is involved in various metabolic pathways, primarily through its role as a photocatalyst. It interacts with enzymes and cofactors to facilitate oxidation and reduction reactions. The compound’s ability to generate singlet oxygen and other reactive intermediates can influence metabolic flux and alter metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 9-Mesityl-10-methylacridinium Perchlorate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific cellular components . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 9-Mesityl-10-methylacridinium Perchlorate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s ability to generate ROS and mediate photoredox reactions, ultimately influencing its overall biochemical activity .
属性
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBERYWDLWXNO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580419 | |
| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674783-97-2 | |
| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Mesityl-10-methylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


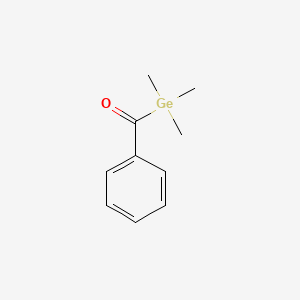
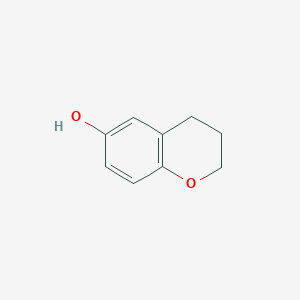
![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)

